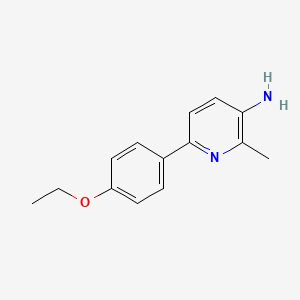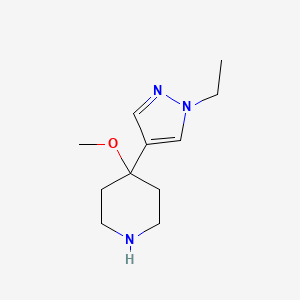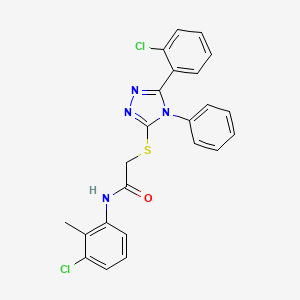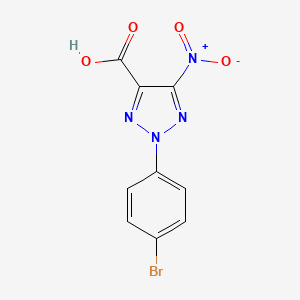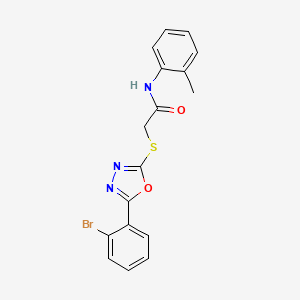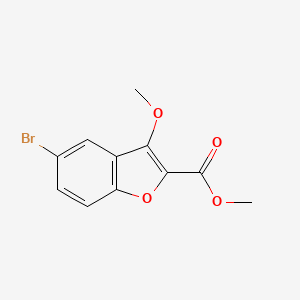
Methyl 5-bromo-3-methoxybenzofuran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-bromo-3-methoxybenzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities and potential applications in medicinal chemistry. This compound, characterized by the presence of a bromine atom at the 5-position, a methoxy group at the 3-position, and a carboxylate ester at the 2-position of the benzofuran ring, is of particular interest due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-3-methoxybenzofuran-2-carboxylate typically involves the bromination of 3-methoxybenzofuran followed by esterification. One common method includes the following steps:
Bromination: 3-methoxybenzofuran is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 5-position.
Esterification: The resulting 5-bromo-3-methoxybenzofuran is then reacted with methanol and a catalytic amount of sulfuric acid to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 5-bromo-3-methoxybenzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as zinc in acetic acid.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Zinc in acetic acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 5-hydroxy-3-methoxybenzofuran-2-carboxylate.
Reduction: 3-methoxybenzofuran-2-carboxylate.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 5-bromo-3-methoxybenzofuran-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Methyl 5-bromo-3-methoxybenzofuran-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and methoxy group contribute to its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Methyl 5-bromo-2-methoxybenzofuran-3-carboxylate: Similar structure but with different substitution pattern.
Methyl 5-chloro-3-methoxybenzofuran-2-carboxylate: Chlorine atom instead of bromine.
Methyl 5-bromo-3-hydroxybenzofuran-2-carboxylate: Hydroxy group instead of methoxy.
Uniqueness: Methyl 5-bromo-3-methoxybenzofuran-2-carboxylate is unique due to the specific positioning of the bromine and methoxy groups, which influence its chemical reactivity and biological activity. This distinct structure makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H9BrO4 |
|---|---|
Poids moléculaire |
285.09 g/mol |
Nom IUPAC |
methyl 5-bromo-3-methoxy-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C11H9BrO4/c1-14-9-7-5-6(12)3-4-8(7)16-10(9)11(13)15-2/h3-5H,1-2H3 |
Clé InChI |
DASOBEBVYXLRRV-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(OC2=C1C=C(C=C2)Br)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(3-Chlorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11784690.png)
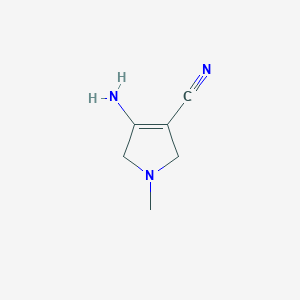
![2-Allyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B11784710.png)
![Ethyl 3-(2,2,2-trifluoroethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate](/img/structure/B11784717.png)
![4-(3,4-Dimethylphenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B11784727.png)
